molecular formula C13H9FO3 B568037 4-(3-Carboxy-5-fluorophenyl)phenol CAS No. 1257665-01-2

4-(3-Carboxy-5-fluorophenyl)phenol

Cat. No.: B568037
CAS No.: 1257665-01-2
M. Wt: 232.21
InChI Key: AHDOCVLIQKICRL-UHFFFAOYSA-N
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Description

4-(3-Carboxy-5-fluorophenyl)phenol is a chemical compound with the molecular formula C13H9FO3. It is also known by its IUPAC name, 5-fluoro-4’-hydroxy [1,1’-biphenyl]-3-carboxylic acid . This compound is characterized by the presence of a fluorine atom, a carboxylic acid group, and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-(3-Carboxy-5-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

4-(3-Carboxy-5-fluorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)phenol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-(3-Carboxy-5-fluorophenyl)phenol can be compared with other similar compounds, such as:

    4-(3-Carboxyphenyl)phenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-(3-Carboxy-5-chlorophenyl)phenol: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

    4-(3-Carboxy-5-methylphenyl)phenol: Has a methyl group instead of fluorine, altering its steric and electronic properties.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly impact the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

3-fluoro-5-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-9(5-10(7-11)13(16)17)8-1-3-12(15)4-2-8/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDOCVLIQKICRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683550
Record name 5-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-01-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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